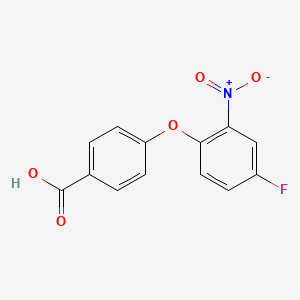

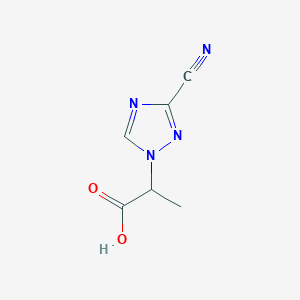

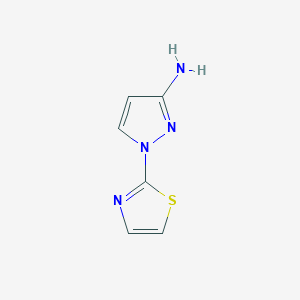

![molecular formula C10H19N3 B1530239 butyl[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amine CAS No. 1177360-97-2](/img/structure/B1530239.png)

butyl[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amine

Overview

Description

“Butyl[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amine” is a compound that contains a pyrazole moiety. Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms . Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .

Synthesis Analysis

Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . In one study, pyrazole-based ligands were prepared via the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol A with the appropriate primary amine .Molecular Structure Analysis

The molecular structure of pyrazole consists of a five-membered ring structure made up of three carbon atoms and two nitrogen atoms in close proximity . The exact molecular structure of “this compound” would require further analysis.Chemical Reactions Analysis

Pyrazoles have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . In one study, pyrazole-based ligands showed excellent catalytic activities for the oxidation of catechol to o-quinone .Scientific Research Applications

Synthesis Methodologies and Applications

Microwave-Assisted Synthesis and Biological Activity Evaluation

A study discussed the synthesis of pyrimidine linked pyrazole heterocyclics via microwave irradiative cyclocondensation. This process involved the preparation of N-(4,6-dimethyl-pyrimidin-2-yl)-3-oxo butyramide, which is related to the chemical class of butyl[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amine. The synthesized compounds exhibited insecticidal and antimicrobial activities, highlighting the utility of these compounds in developing new pesticides and antibiotics (Deohate & Palaspagar, 2020).

Cytotoxic Activity Against Tumor Cell Lines

Research on tridentate bipyrazolic compounds reported the synthesis of derivatives that showed pronounced cytotoxic properties in vitro against tumor cell lines, including P815 (mastocytome murine) and Hep (carcinoma of human larynx). This demonstrates the potential of such compounds in cancer therapy applications (Kodadi et al., 2007).

Material Science Applications

Corrosion Inhibition

A study investigated the inhibitive action of bipyrazolic type organic compounds on the corrosion of pure iron in acidic media. The findings revealed that these compounds are efficient corrosion inhibitors, providing insights into the development of new corrosion protection strategies for metals (Chetouani et al., 2005).

Biomedical Investigations

Protection of Secondary Amine in Pyrazole Nucleus

Research focused on the protection of secondary amine in substituted pyrazole derivatives for the synthesis of anticancer compounds. This study utilized green chemistry approaches, highlighting the relevance of these compounds in medicinal chemistry and drug development processes (Anonymous, 2020).

Future Directions

Mechanism of Action

Target of Action

Butyl[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amine is a complex compound that interacts with various targets in the body. The primary targets of this compound are yet to be definitively identified due to the complexity of its structure and the broad range of biological activities associated with pyrazole derivatives .

Mode of Action

The mode of action of this compound involves its interaction with its targets. Pyrazoles, including this compound, exhibit tautomerism, a phenomenon that may influence their reactivity . This can impact the synthetic strategies where pyrazoles take part, as well as the biological activities of targets bearing a pyrazole moiety .

Biochemical Pathways

The biochemical pathways affected by this compound are diverse, reflecting the compound’s broad range of potential biological activities. Pyrazole derivatives have been associated with a variety of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Pharmacokinetics

The compound’s solubility and reactivity suggest it may be well-absorbed and could undergo extensive metabolism .

Result of Action

The molecular and cellular effects of this compound’s action are diverse, reflecting its potential interactions with multiple targets and pathways. For instance, some pyrazole derivatives have shown anti-tubercular activity against Mycobacterium tuberculosis .

Properties

IUPAC Name |

N-[(1,5-dimethylpyrazol-4-yl)methyl]butan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N3/c1-4-5-6-11-7-10-8-12-13(3)9(10)2/h8,11H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHRCYNYPLIIOEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNCC1=C(N(N=C1)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

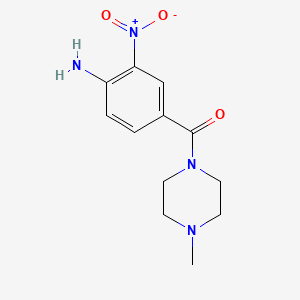

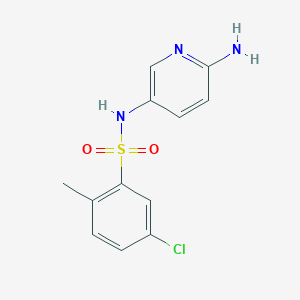

![5-Bromo-1-[2-(methylsulfonyl)ethyl]pyridin-2(1H)-one](/img/structure/B1530156.png)

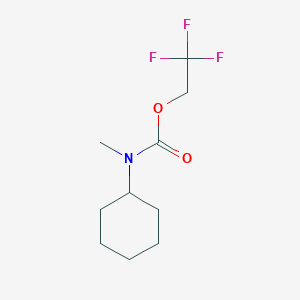

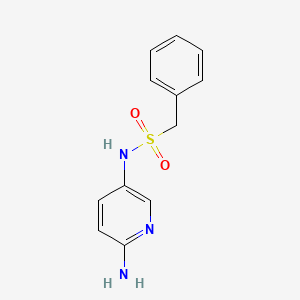

![Tert-butyl 2-[ethyl(piperidin-4-yl)amino]acetate](/img/structure/B1530159.png)

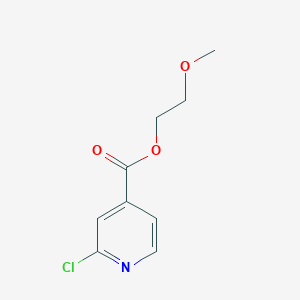

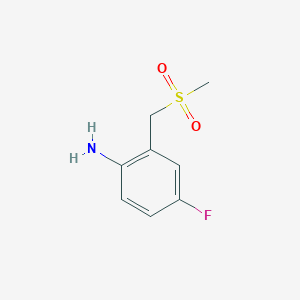

![2-Methyl-1-[3-(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B1530168.png)